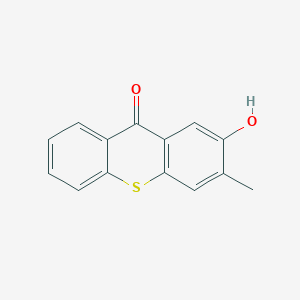![molecular formula C18H23NOS B5151506 N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, also known as MMTPA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is as a fluorescent probe for detecting metal ions, such as copper and zinc. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to selectively bind to these metal ions and emit strong fluorescence signals, making it a valuable tool for detecting and quantifying these ions in biological samples.
Another potential application of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is as a molecular switch for controlling enzyme activity. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to bind to specific enzymes and inhibit their activity. By using light to trigger the release of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, the enzyme activity can be restored, providing a powerful tool for controlling biological processes.
Mécanisme D'action
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation is thought to be responsible for the unique properties of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, such as its fluorescence and enzyme inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a valuable tool for studying biological processes without interfering with normal cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its versatility and ease of use in lab experiments. It can be easily synthesized and purified, and its properties can be easily modulated by changing its chemical structure. However, one limitation of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its specificity for certain metal ions and enzymes, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline. One area of interest is the development of new fluorescent probes based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for detecting other metal ions and molecules. Another area of interest is the development of new molecular switches based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for controlling other biological processes. Overall, N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has great potential for advancing scientific research in many different fields.
Méthodes De Synthèse
The synthesis of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline involves the reaction of 4-methoxyphenylacetonitrile with 3-methylthiopropylmagnesium bromide, followed by the addition of aniline. The resulting product is then purified using column chromatography to obtain N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline in its pure form. This method has been used successfully by many researchers to synthesize N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline with high yields and purity.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-14(19-16-5-4-6-18(13-16)21-3)7-8-15-9-11-17(20-2)12-10-15/h4-6,9-14,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNRZAXVFYVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![4-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5151425.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)
